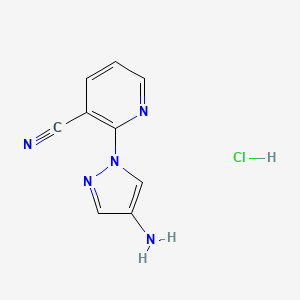
3-(Benzenesulfonyl)azetidine hydrochloride
Vue d'ensemble
Description
3-(Benzenesulfonyl)azetidine hydrochloride is a chemical compound with the IUPAC name 3-(phenylsulfonyl)azetidine hydrochloride . It has a molecular weight of 233.72 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been a topic of interest in recent years . A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 233.72 .Applications De Recherche Scientifique
Ring-Expansion Reactions
One study highlights the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde, leading to the formation of functionalized azetidines, among other products. This showcases the compound's role in ring-expansion reactions, a pivotal method in the synthesis of complex molecules with potential pharmaceutical applications (Suraj & K. Swamy, 2022).
Intramolecular Cycloadditions
Intramolecular azide to alkene 1,3-dipolar cycloadditions using proline- and azetidinone-substituted alkenes have been explored for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines. These compounds have been identified as potent antitumor antibiotics, indicating the significant role of azetidinone derivatives in developing new anticancer agents (K. Hemming et al., 2014).
Synthesis of Highly Energetic Building Blocks
The synthesis and safety study of 3-(Bromoethynyl)azetidine, a derivative of the compound , were detailed to understand its energetic properties and potential applications. This work underscores the chemical's utility in producing high-energy materials safely and efficiently, which could have implications in various industrial and research settings (Philipp Kohler et al., 2018).
Building Blocks for Drug Design
Research has also been conducted on using azetidine derivatives as building blocks for the preparation of compounds containing the trifluoromethyl group, a motif often found in pharmaceuticals. These studies reveal the potential of azetidine-based compounds in drug design and synthesis, demonstrating their versatility in constructing molecules with significant biological activity (Hang Dao Thi et al., 2018).
Mechanistic Studies in Organic Synthesis
Mechanistic studies involving benzenesulfonyl azides and oxabicyclic alkenes have been performed to understand the formation of aziridines, a class of compounds useful in various synthetic applications. These studies not only shed light on the reaction mechanisms but also open up new avenues for synthesizing aziridine derivatives, which can serve as intermediates in the synthesis of complex organic molecules (D. Akuamoah et al., 2020).
Safety and Hazards
Orientations Futures
Azetidines, including 3-(Benzenesulfonyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . The review of recent advances in the synthesis and reactivity of azetidines suggests that there will be continued interest in these compounds, with a focus on the most recent advances, trends, and future directions .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBUNRXZZFJOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


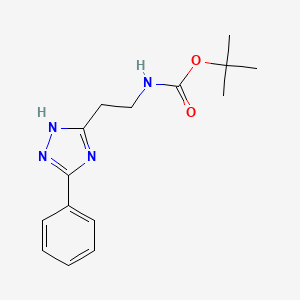
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
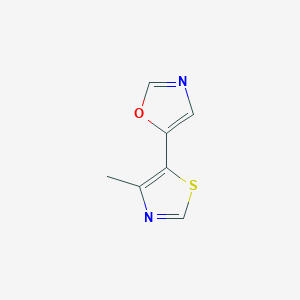

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

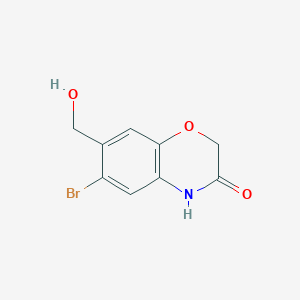
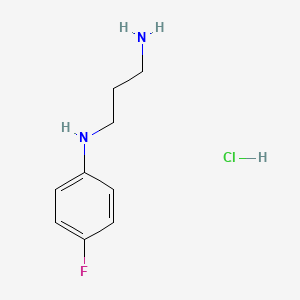
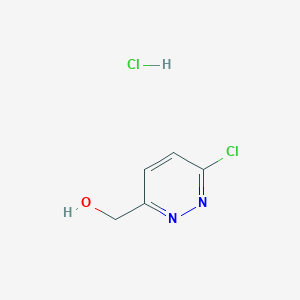
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
